molecular formula C19H18N4O2 B4286535 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide

2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide

Cat. No. B4286535
M. Wt: 334.4 g/mol
InChI Key: JSRNNXGFQXPIIG-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PHA-848125 and is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle and are involved in various cellular processes such as transcription, DNA repair, and apoptosis.

Mechanism of Action

PHA-848125 inhibits 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of the CDK substrate and leads to cell cycle arrest. PHA-848125 has been shown to induce G1 and G2/M cell cycle arrest in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
PHA-848125 has been shown to have various biochemical and physiological effects. In addition to its CDK inhibition activity, PHA-848125 has been shown to inhibit the activity of other enzymes such as glycogen synthase kinase 3 beta (GSK3β) and casein kinase 1 epsilon (CK1ε). PHA-848125 has also been shown to induce autophagy in cancer cells.

Advantages and Limitations for Lab Experiments

PHA-848125 has several advantages for lab experiments. It is a potent inhibitor of 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide and has demonstrated anti-tumor activity in preclinical studies. PHA-848125 has also been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical development. However, PHA-848125 has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on PHA-848125. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of PHA-848125. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PHA-848125. Additionally, further studies are needed to investigate the potential of PHA-848125 in combination with other anti-cancer agents. Overall, PHA-848125 has significant potential for the development of new cancer therapies, and further research is needed to fully explore its potential.

Scientific Research Applications

PHA-848125 has been extensively studied for its potential applications in cancer therapy. 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide are overexpressed in many cancers, and their inhibition can lead to cell cycle arrest and apoptosis. PHA-848125 has been shown to be a potent inhibitor of 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide, including CDK2, CDK5, and CDK7. In preclinical studies, PHA-848125 has demonstrated anti-tumor activity in various cancer cell lines and animal models.

properties

IUPAC Name

2-hydroxy-N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(15-7-9-17(10-8-15)23-12-11-20-13-23)21-22-19(25)18(24)16-5-3-2-4-6-16/h2-13,18,24H,1H3,(H,22,25)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRNNXGFQXPIIG-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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